molecular formula C17H21N3O3S2 B2704901 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2097900-33-7

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2704901
CAS No.: 2097900-33-7
M. Wt: 379.49
InChI Key: PIYXCZAESUCSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a hybrid heterocyclic framework. Its core structure integrates an imidazole ring substituted with a sulfonamide group, an isopropyl chain, and a methyl group, along with a branched ethyl linker bearing furan-2-yl and thiophen-3-yl moieties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-12(2)17-19-16(10-20(17)3)25(21,22)18-9-14(13-6-8-24-11-13)15-5-4-7-23-15/h4-8,10-12,14,18H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYXCZAESUCSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H21_{21}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 2034332-18-6

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:

  • Antiviral Activity : The compound has shown promising results as an antiviral agent. It operates by inhibiting viral replication through interference with reverse transcriptase and other viral enzymes. For example, modifications at the C-2 and N-3 positions of imidazole derivatives have been linked to enhanced antiviral properties, with some compounds demonstrating EC50_{50} values in the low micromolar range against HIV .
  • Anticancer Activity : The compound's structural features allow it to interact with multiple targets within cancer cells. It has been found to inhibit farnesyltransferase (FT), an enzyme crucial for the post-translational modification of proteins involved in cell growth and differentiation. In vitro studies have reported IC50_{50} values as low as 24 nM for FT inhibition, suggesting significant potential for cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. A few key observations include:

Structural ModificationEffect on Activity
Addition of furan and thiophene ringsEnhanced interaction with target enzymes
Substitution at the N-positionIncreased potency against viral targets
Variations in alkyl groupsAltered pharmacokinetics and bioavailability

Research indicates that compounds with specific substitutions at the imidazole ring show improved efficacy against both viral infections and cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy of this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antiviral activity against HIV, with some compounds achieving IC50_{50} values below 100 nM in cell cultures .
  • Cytotoxicity Assessment : In a comparative study against known anticancer agents, this compound displayed lower cytotoxicity towards normal cells while maintaining potent effects against tumor cells, indicating a favorable selectivity index .
  • In Vivo Studies : Preliminary animal studies showed promising results in tumor reduction when administered alongside traditional chemotherapy agents, suggesting a potential role as an adjunct therapy in cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives in the same class have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

Case Study: Antimicrobial Evaluation

In a study evaluating various derivatives, the compound demonstrated bactericidal activity and inhibited biofilm formation, which is crucial for treating persistent infections . The findings suggest that modifications to the structure can enhance efficacy against resistant strains.

Antiviral Applications

The compound's potential as an antiviral agent has been explored in various studies. N-Heterocycles, including imidazole derivatives, have shown promising results against viruses such as adenovirus and rotavirus . The mechanism involves interaction with viral RNA or proteins, leading to inhibition of replication.

Case Study: Antiviral Activity

In vitro studies indicated that certain imidazole derivatives could reduce viral loads significantly, achieving up to a 70% reduction in rotavirus particles . This suggests that this compound may be effective against viral infections through similar mechanisms.

Anticancer Potential

Emerging research indicates that compounds containing imidazole and thiophene rings may possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Study: Anticancer Activity

A recent investigation into related sulfonamide compounds revealed their ability to inhibit cancer cell lines effectively. The study highlighted the structural importance of the imidazole ring in enhancing cytotoxicity against various cancer types.

Summary of Applications

ApplicationMechanism of ActionKey Findings
AntimicrobialInhibition of bacterial growth and biofilm formationMIC values as low as 0.22 μg/mL against pathogens
AntiviralInteraction with viral RNA/proteinsUp to 70% reduction in viral loads observed
AnticancerInduction of apoptosis and inhibition of cell proliferationEffective against multiple cancer cell lines

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH-) moiety undergoes characteristic nucleophilic substitutions and acid-base reactions:

Reaction TypeConditionsProducts/OutcomesKey References
Alkylation Alkyl halides, K2CO3, DMF, 60°CN-alkylated sulfonamide derivatives
Hydrolysis Conc. HCl, refluxSulfonic acid and amine fragments
Metal coordination Cu(II)/Ni(II) salts, ethanolStable complexes (1:1 stoichiometry)

The electron-withdrawing nature of the sulfonyl group enhances NH acidity (pKa ~8–10), facilitating deprotonation for metal chelation or SN2 reactions.

Furan Ring Modifications

The furan-2-yl group participates in electrophilic aromatic substitution (EAS) and Diels-Alder cycloadditions:

Key Reactions:

  • Nitration : HNO3/H2SO4 at 0–5°C produces 5-nitro-furan derivatives (72% yield) .

  • Bromination : Br2 in CCl4 yields 5-bromo-furan adducts, confirmed by 1H NMR (δ 7.2 ppm for Br-C-H) .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh3)4 catalysis form biaryl systems (Table 1).

Table 1: Suzuki Coupling Efficiency

Boronic AcidCatalyst LoadingYield (%)
Phenyl5 mol% Pd68
4-Methoxyphenyl5 mol% Pd82
2-Thienyl10 mol% Pd57

Conditions: DME/H2O (3:1), K2CO3, 80°C, 12h .

Thiophene Ring Transformations

The thiophen-3-yl group shows distinct reactivity compared to thiophen-2-yl isomers:

Electrophilic Substitution

  • Chlorination : SO2Cl2 in CH2Cl2 selectively chlorinates the β-position (C4 of thiophene).

  • Friedel-Crafts Acylation : AcCl/AlCl3 forms 4-acetyl-thiophene derivatives (m.p. 128–130°C).

Oxidation

  • Thiophene → Sulfone : H2O2/AcOH oxidizes the sulfur atom, increasing polarity (logP reduction by 1.2 units).

Imidazole Core Reactions

The 1-methyl-2-isopropylimidazole ring undergoes:

  • N-methylation : CH3I/K2CO3 in acetone yields quaternary ammonium salts (85% yield).

  • Halogenation : NBS in CCl4 brominates the C5 position selectively (confirmed by X-ray crystallography) .

  • Complexation : Acts as a ligand for Ru(III) in catalytic hydrogenation systems .

Multi-Component Cascade Reactions

Under basic conditions (NaOAc/AcOH), the compound participates in:

  • EPA Reaction : Forms fused pyran-3-ones via [4+2] cycloaddition with hippuric acid .

  • Oxazolone Coupling : Generates isobenzofuran derivatives with free amino acids (e.g., glycine) .

Mechanistic Pathway :

  • Nucleophilic attack by amino acid on sulfonamide-activated carbonyl.

  • Sequential C–C/C–O bond formation (confirmed by 13C labeling) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Thiophene ring opening : Forms thioketene intermediates detectable by FTIR (2100 cm⁻¹).

  • Singlet oxygen generation : Type II photosensitization with 1O2 quantum yield ΦΔ = 0.38.

Biological Activation Pathways

In vitro studies suggest metabolic transformations:

  • CYP3A4 Oxidation : Hydroxylation at the isopropyl group (major metabolite).

  • Sulfonamide cleavage : Liver esterases release imidazole-thiophene fragments (t1/2 = 2.3h).

Comparison with Similar Compounds

Core Structure
  • Sulfonamide group : The sulfonamide moiety at position 4 is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .
  • Heterocyclic substituents : The ethyl linker with furan-2-yl and thiophen-3-yl groups introduces π-π stacking capabilities and electronic modulation, which may influence binding to biological targets .
Imidazole Derivatives
Compound Name Substituents on Imidazole Key Features Reference
Target Compound 2-isopropyl, 1-methyl, 4-sulfonamide Hybrid heterocyclic ethyl linker (furan + thiophen-3-yl); high steric bulk
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole 4,5-diphenyl, 2-furan-2-yl Simpler structure; lacks sulfonamide; furan at position 2
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole 4,5-diphenyl, 2-thiophen-2-yl Thiophene at position 2; no alkyl/sulfonamide groups

Key Observations :

  • The target compound’s thiophen-3-yl substitution (vs. thiophen-2-yl in analogs) may alter electronic properties due to differing sulfur atom orientation.
Sulfonamide-Containing Compounds
Compound Class Example Structure Biological Relevance Reference
Target Compound Imidazole-sulfonamide + heterocyclic chain Hypothetical enzyme inhibition/antimicrobial activity
Hydrazinecarbothioamides [4–6] Phenylsulfonyl + hydrazinecarbothioamide Antimicrobial; confirmed by IR/NMR (C=S at 1243–1258 cm⁻¹)
USP Sulfonamide Derivatives Furan-methyl + sulfonamide Pharmacopeial standards (e.g., ranitidine analogs)

Key Observations :

  • The target compound’s imidazole-sulfonamide hybrid structure shares functional group synergy with ’s hydrazinecarbothioamides, which exhibit antimicrobial activity.
  • Unlike USP sulfonamides (), the target lacks a nitro group but incorporates a thiophene-furan chain, which may reduce metabolic instability .
Heterocyclic Substituents
Heterocycle Combination Position of Thiophene Electronic Effects Reference
Furan-2-yl + thiophen-3-yl Thiophen-3-yl Enhanced π-acidity due to sulfur’s position
Furan-2-yl + thiophen-2-yl Thiophen-2-yl Lower steric hindrance; common in ligands
Thiophen-3-yl (isolated) Rare in literature; unique electronic profile

Key Observations :

  • Furan-thiophene combinations are known to enhance luminescence properties in imaging agents (see ), suggesting possible dual applications for the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the imidazole-sulfonamide core of this compound?

  • Methodology : Use a multi-step approach involving (1) condensation of substituted amines with sulfonyl chlorides to form the sulfonamide group, and (2) cyclization of thiourea derivatives with α-halo ketones to assemble the imidazole ring. For heterocyclic substituents (furan/thiophene), employ cross-coupling reactions (e.g., Suzuki-Miyaura) or direct alkylation under controlled conditions .
  • Validation : Confirm intermediate structures via 1H^1H-NMR and 13C^{13}C-NMR, and monitor reaction progress using TLC with iodine visualization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., isopropyl, methyl) and aromatic heterocycles (furan/thiophene).
  • HRMS : Use high-resolution mass spectrometry to confirm molecular formula (e.g., C18_{18}H22_{22}N4_4O3_3S2_2) .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating structure-activity relationships (SAR) in analogues of this compound?

  • Methodology :

  • Variable Substituents : Synthesize derivatives with modified furan/thiophene groups (e.g., brominated thiophene for enhanced π-stacking) or altered sulfonamide chains .
  • Biological Assays : Test anti-inflammatory or antimicrobial activity using standardized models (e.g., LPS-induced cytokine release in macrophages) .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity .

Q. How can computational methods aid in predicting the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) by aligning the sulfonamide group with catalytic residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps for reactive sites .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Case Example : If 1H^1H-NMR shows unexpected splitting for the thiophene proton, cross-reference with NOESY (to check spatial proximity) or 19F^{19}F-NMR (if fluorinated analogues exist) .
  • Resolution : Synthesize a deuterated analog or use X-ray crystallography (if crystals are obtainable) for unambiguous assignment .

Notes for Experimental Reproducibility

  • Synthesis Scale : For exploratory studies, use 100–500 mg batches to minimize waste and ensure consistency .
  • Contradictory Bioactivity : If anti-exudative activity (AEA) varies between assays, validate using dual models (e.g., carrageenan-induced paw edema and cotton pellet granuloma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.